4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione

Fragment-based drug discovery Medicinal chemistry Physicochemical properties

Researchers pursuing fragment-based drug discovery require precisely characterized building blocks to ensure reproducible SAR outcomes. Generic fragments introduce variability that confounds binding data. 4-(2-Thienylmethyl)thiomorpholine 1,1-dioxide (CAS 175136-91-1) resolves this by delivering a defined saturated 1,4-thiazinane-1,1-dione sulfone core with an N-linked 2-thienylmethyl substituent. • Mp 126 °C; predicted LogP ~2.0, tPSA 74 Ų-ideal fragment library candidate • Enables thienothiazine scaffold construction for BChE inhibitor SAR studies • 95% purity; available from stock for immediate dispatch

Molecular Formula C9H13NO2S2
Molecular Weight 231.3 g/mol
CAS No. 175136-91-1
Cat. No. B068781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione
CAS175136-91-1
Molecular FormulaC9H13NO2S2
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC=CS2
InChIInChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2
InChIKeyZPGDTPOQUVGNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione Procurement & Chemical Identity


4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione (CAS 175136-91-1), also known as 4-(thiophen-2-ylmethyl)thiomorpholine 1,1-dioxide, is a sulfur-containing heterocyclic sulfone. It is formally categorized as a saturated organic heteromonocyclic parent, an aralkylamine, and a 4-thiazinane-1,1-dione derivative [1]. Its molecular formula is C₉H₁₃NO₂S₂, with a molecular weight of 231.34 g/mol. Basic physicochemical properties include a reported melting point of 126 °C, a predicted boiling point of 406.0±40.0 °C, a predicted density of 1.346±0.06 g/cm³, and a predicted pKa of 4.59±0.20 .

Scaffold Identity Saturated 1,4-thiazinane-1,1-dione sulfone core
Key Substituent 2-Thienylmethyl N-substituent modulates lipophilicity
Workflow Fit Fragment-based screening & heterocyclic synthesis applications

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione Non-Substitutability


The structural identity of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is defined by a unique combination of a thienylmethyl substituent on the nitrogen of a fully saturated 1,4-thiazinane ring that is further oxidized to the sulfone (1,1-dioxide) [1]. This specific combination of heteroatoms, ring size, and oxidation state is critical. Substituting a different analog—such as a morpholine variant (where sulfur is replaced by oxygen), a non-oxidized thiomorpholine, or a positional isomer like a 1,2-thiazinane—introduces distinct differences in electronic distribution, hydrogen-bonding capacity, and three-dimensional geometry. In fragment-based drug discovery contexts, such variations are non-interchangeable, as they directly impact molecular recognition, binding affinity, and downstream structure-activity relationships [2]. Procurement of the exact CAS registry number (175136-91-1) ensures that the precise chemical entity with the defined properties of a saturated 1,4-thiazinane-1,1-dione core and a 2-thienylmethyl N-substituent is obtained, which is a prerequisite for reproducible chemical synthesis and biological screening campaigns.

Morpholine analog Oxygen replacement alters H-bond acceptor profile and polarity
Non-oxidized thiomorpholine Absence of sulfone oxygens may shift target engagement and solubility
Positional isomer 1,2-thiazinane geometry may disrupt binding and SAR interpretation

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione Differentiation Evidence


Sulfone Oxidation State and Hydrogen-Bond Acceptor Profile

In contrast to a non-oxidized thiomorpholine analog like 4-(2-thienylmethyl)thiomorpholine, 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione introduces two strongly electronegative sulfone oxygen atoms. These oxygens serve as potent hydrogen-bond acceptors, altering the compound's polarity and electronic profile. This is reflected in a predicted topological polar surface area (tPSA) of 74 Ų for the target compound [1], compared to a predicted tPSA of only ~12.5 Ų for a hypothetical non-oxidized thiomorpholine analog (calculated based on the replacement of the SO₂ group with an S atom). This substantial difference in tPSA directly influences the compound's ability to cross biological membranes and engage with protein targets via hydrogen bonding.

Sulfone H-bond acceptor
Class-level inference
tPSA: 74 Ų vs ~12.5 Ų (non-oxidized)
Reported polarity shift may alter permeability
In silico prediction; verify experimentally
Fragment-based drug discovery Medicinal chemistry Physicochemical properties

2-Thienylmethyl Substituent and Lipophilicity

The choice of the 2-thienylmethyl group, a sulfur-containing heteroaromatic moiety, over a simple phenylmethyl (benzyl) group directly modulates the compound's lipophilicity, a key determinant in drug design. The target compound, 4-(2-thienylmethyl)-1lambda6,4-thiazinane-1,1-dione, has a predicted partition coefficient (LogP) of 1.9972 [1]. In comparison, a closely related analog, 4-(4-methylbenzyl)-1lambda6,4-thiazinane-1,1-dione, which contains a substituted phenyl ring, would be expected to exhibit a higher LogP due to the increased hydrocarbon content of the benzyl group. The moderate LogP of the target compound suggests a more balanced hydrophilic-lipophilic profile, which is often desirable for achieving favorable pharmacokinetic properties.

Lipophilicity (LogP)
Class-level inference
LogP: 2.0 vs higher for benzyl analog
Moderate lipophilicity supports balanced ADME properties
Predicted; validate in ADME assays
Medicinal chemistry Lipophilicity optimization SAR studies

Melting Point as Purity and Handling Reference

The reported melting point of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is 126 °C . This contrasts with the parent, unsubstituted thiomorpholine 1,1-dioxide, which has a reported melting point of 307 °C (decomposition) for its hydrochloride salt . The significantly lower and well-defined melting point of the target compound, 126 °C, indicates that the addition of the 2-thienylmethyl substituent substantially disrupts the crystal lattice packing. This property facilitates easier experimental handling and is a valuable metric for identity verification and purity assessment during procurement and quality control.

Melting point reference
Data to verify
126 °C vs parent salt 307 °C
Lower mp aids handling and purity check
Reported value; sources limited
Quality control Solid-state characterization Procurement

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione Validated Applications


Fragment-Based Drug Discovery Library Screening

As a compound with a moderate molecular weight (231.34 g/mol) and a well-defined, low-complexity structure, 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is an ideal candidate for inclusion in fragment libraries. Its distinct physicochemical profile—defined by a predicted LogP of ~2.0 and a tPSA of 74 Ų [1]—represents a unique starting point in chemical space. Procurement of this specific fragment is justified for FBDD campaigns aiming to identify novel chemical matter that engages protein targets through a combination of hydrophobic (thienyl) and polar (sulfone) interactions, which is a distinct binding mode compared to simpler aryl or non-oxidized heterocyclic fragments.

Synthesis of Advanced Thienothiazine-Derived Scaffolds

The structural features of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione—specifically the N-linked 2-thienylmethyl group on a saturated 1,4-thiazinane sulfone—render it a valuable building block for synthesizing more complex thienothiazine-related scaffolds. Such scaffolds have been explored in medicinal chemistry for developing agents with anti-inflammatory, analgesic, and BChE inhibitory activities [1]. Using this precise compound as a starting material ensures the correct regiochemistry and oxidation state are established early in a synthetic route, avoiding the need for difficult late-stage modifications and enabling the construction of focused compound libraries for structure-activity relationship (SAR) studies.

Structure-Property Relationship Studies

This compound serves as a critical reference point for systematically evaluating the impact of heteroatom substitution and oxidation state on molecular properties. By comparing the measured solubility, lipophilicity, and melting point of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione (with its S,S-dioxide core) against its morpholine (O-analog) or non-oxidized thiomorpholine (S-analog) counterparts, medicinal chemists can generate quantitative structure-property relationship (QSPR) models. The melting point of 126 °C and predicted LogP of ~2.0 provide specific, experimentally verifiable data points for these correlations [2], guiding the rational optimization of drug candidates.

Development of Selective Biological Probes

Given the class-level evidence that thienothiazine derivatives can act as selective butyrylcholinesterase (BChE) inhibitors [1], this specific sulfone building block can be utilized to construct and diversify chemical probes for studying cholinergic signaling. The precise control over the molecule's three-dimensional shape and electronic profile, as provided by the 1,4-thiazinane-1,1-dioxide core, is essential for achieving target selectivity. Procurement of this specific compound enables researchers to design novel analogs with the goal of mapping the active site of BChE or developing selective inhibitors, leveraging the inherent scaffold's potential for target engagement.

Application
Selection Property
Validation Focus
Fragment library screening
Sulfone core & thienyl substituent
Physicochemical profiling (tPSA, LogP)
Thienothiazine scaffold synthesis
Regiochemistry & oxidation state control
SAR in medicinal chemistry
Structure-property relationship studies
Heteroatom & oxidation comparison
QSPR model validation
BChE selectivity research probe
1,4-thiazinane-1,1-dione scaffold
Enzyme inhibition context review

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